N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester
Overview
Description
N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester is a chemical compound used in various fields of scientific research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly valuable in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Mechanism of Action
Target of Action
It’s known that tertiary butyl esters find large applications in synthetic organic chemistry .
Mode of Action
The compound is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids . The polymerization proceeds in a controlled manner, evidenced by the good agreement of the experimental molecular weight with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
Biochemical Pathways
The compound is involved in the synthesis of polypeptoids, a new class of biopolymers for different applications .
Result of Action
The compound is used to produce the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) polymers . The cloaked carboxyl groups on the poly(N-(3-tert-butoxycarbonylamino)propyl) glycine can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .
Biochemical Analysis
Biochemical Properties
N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound is involved in the ring-opening polymerization of N-substituted glycine derived N-carboxyanhydrides, leading to the formation of well-defined peptoid-based polyacids . These interactions are crucial for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties. The nature of these interactions involves the formation of covalent bonds and the modulation of enzyme activity, which can lead to changes in the biochemical pathways within cells.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the hydrodynamic size of weak polyelectrolytes in water by controlling the solution pH . This modulation can impact cellular processes such as nutrient uptake, waste removal, and intracellular signaling. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound can bind to specific enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. For example, the compound’s stability can be affected by storage conditions, such as temperature and exposure to light . Over time, the degradation of this compound can lead to the formation of by-products that may have different biochemical properties and effects on cells. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. For example, it can modulate the activity of enzymes involved in amino acid metabolism, affecting the levels of specific amino acids and their derivatives. These changes can have downstream effects on cellular processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . For instance, the compound may be transported into cells via specific amino acid transporters, allowing it to accumulate in areas where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to extracellular matrix components.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular machinery. The localization of this compound can affect its ability to interact with target biomolecules and influence cellular processes. Additionally, post-translational modifications such as phosphorylation or acetylation can regulate the compound’s activity and stability within different subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the glycine moiety. One common method involves the reaction of tert-butoxycarbonyl chloride with 3-aminopropyl glycine in the presence of a base such as triethylamine. The resulting Boc-protected intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Hydrolysis: The ester and Boc groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols, often in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the ester and Boc groups.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are typically derivatives of the original compound with different functional groups replacing the Boc-protected amine.
Hydrolysis: The major products are glycine derivatives with free carboxylic acid and amine groups.
Scientific Research Applications
N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
Similar Compounds
N-(3-tert-Butoxy-3-oxopropyl)glycine: Similar in structure but lacks the ethyl ester group.
3-(tert-Butoxycarbonylamino)propyl Bromide: Contains a bromide group instead of the glycine moiety.
N-(tert-Butoxycarbonyl)glycine: Lacks the propyl chain and ethyl ester group.
Uniqueness
N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester is unique due to its combination of the Boc-protected amine, propyl chain, and ethyl ester group. This combination provides a versatile platform for various chemical transformations and applications in peptide synthesis, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-5-17-10(15)9-13-7-6-8-14-11(16)18-12(2,3)4/h13H,5-9H2,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZPINCLTDROJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659870 | |
Record name | Ethyl N-{3-[(tert-butoxycarbonyl)amino]propyl}glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258332-57-9 | |
Record name | Ethyl N-{3-[(tert-butoxycarbonyl)amino]propyl}glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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